molecular formula C11H11FN4O B1475767 5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 2034422-64-3

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1475767
CAS No.: 2034422-64-3
M. Wt: 234.23 g/mol
InChI Key: CSWASVXBCXASAA-UHFFFAOYSA-N
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Description

Structural classification within the oxadiazole family

This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which represents one of four distinct regioisomeric forms of oxadiazoles. The oxadiazole family encompasses compounds with the molecular formula C₂H₂N₂O, featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. The four isomeric forms include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole, with the 1,2,4- and 1,3,4-isomers being the most extensively studied and represented in pharmaceutical literature.

The 1,2,4-oxadiazole isomer is distinguished by its unique electronic properties and structural characteristics that differentiate it from other members of the oxadiazole family. Unlike the more aromatic 1,3,4-oxadiazole derivatives, 1,2,4-oxadiazoles exhibit reduced aromaticity and are better described as conjugated dienes. This characteristic contributes to their distinct reactivity patterns and biological interactions. The specific compound under examination features a pyridine-2-yl substituent at the 3-position and a 4-fluoropyrrolidin-2-yl group at the 5-position of the oxadiazole ring, creating a complex molecular architecture that combines multiple pharmacologically relevant structural motifs.

The molecular structure of this compound can be represented with the molecular formula C₁₁H₁₁FN₄O. This compound exemplifies the versatility of the 1,2,4-oxadiazole scaffold in accommodating diverse substituents while maintaining the core heterocyclic integrity. The incorporation of fluorine within the pyrrolidine ring system introduces additional electronic effects that can influence both the physicochemical properties and biological activity of the molecule.

Table 1: Structural comparison of oxadiazole isomers

Isomer Type Ring Structure Aromaticity Level Pharmaceutical Relevance Stability
1,2,3-oxadiazole Unstable Low Limited Poor
1,2,4-oxadiazole Conjugated diene-like Moderate High Good
1,2,5-oxadiazole Aromatic Moderate Moderate Good
1,3,4-oxadiazole Highly aromatic High High Excellent

Historical context and nomenclature conventions

The historical development of 1,2,4-oxadiazole chemistry traces back to pioneering work conducted over a century ago, establishing the foundation for modern understanding of these heterocyclic systems. The first synthesis of 1,2,4-oxadiazoles was achieved 125 years ago by Tiemann and Krüger, who initially named these compounds furo[ab1]diazoles. This groundbreaking work marked the beginning of systematic investigations into oxadiazole chemistry, though substantial progress remained limited until the early 1960s when research interest intensified significantly.

Following the initial discovery period, oxadiazole chemistry experienced a period of relative dormancy until the mid-twentieth century, when the pharmaceutical potential of these compounds began to emerge. The 1960s witnessed the introduction of Oxolamine, the first commercially available drug containing a 1,2,4-oxadiazole nucleus, which demonstrated cough suppressant activity and validated the therapeutic relevance of this heterocyclic system. This milestone established 1,2,4-oxadiazoles as legitimate pharmaceutical scaffolds and stimulated further research into their biological applications.

The nomenclature conventions for 1,2,4-oxadiazoles follow systematic chemical naming principles established by the International Union of Pure and Applied Chemistry. The numbering system begins with the oxygen atom designated as position 1, followed by sequential numbering through the ring to identify the positions of nitrogen atoms at positions 2 and 4. Substituents are named according to their attachment points, with the compound this compound indicating a 4-fluoropyrrolidin-2-yl group at position 5 and a pyridin-2-yl group at position 3 of the oxadiazole ring system.

The evolution of synthetic methodologies for 1,2,4-oxadiazole construction has paralleled advances in organic synthesis, with modern approaches offering improved efficiency and selectivity compared to historical methods. Contemporary synthetic strategies typically involve cyclization reactions of appropriately functionalized precursors, including amidoximes and carboxylic acid derivatives, under controlled conditions that optimize yield and product purity. These methodological advances have facilitated the preparation of increasingly complex oxadiazole derivatives, including the specific compound under examination.

Overview of pharmacological and chemical significance

The pharmacological significance of this compound stems from the well-established biological activities associated with 1,2,4-oxadiazole derivatives and the additional benefits conferred by its specific substituent pattern. Research has demonstrated that 1,2,4-oxadiazole heterocycles exhibit an unusually wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. This remarkable diversity of biological effects positions oxadiazole derivatives as privileged structures in medicinal chemistry.

The specific structural features of this compound contribute to its enhanced pharmacological profile through multiple mechanisms. The fluorine substituent within the pyrrolidine ring introduces beneficial modifications to the electronic distribution and metabolic stability of the molecule. Fluorine incorporation is a well-established strategy in drug design for improving bioavailability, metabolic stability, and target selectivity while potentially reducing off-target effects. The pyridine moiety provides additional opportunities for hydrogen bonding and π-π interactions with biological targets, enhancing binding affinity and specificity.

Studies on related 1,2,4-oxadiazole derivatives have revealed significant anticancer activity against human cancer cell lines, with some compounds demonstrating more promising activity than established standards. The mechanism of action for compounds like this compound often involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of cellular processes. Research indicates that oxadiazoles can act as enzyme inhibitors and demonstrate the ability to enhance apoptotic pathways in cancer cells, providing multiple avenues for therapeutic intervention.

Table 2: Biological activities of 1,2,4-oxadiazole derivatives

Activity Type Target/Mechanism Potency Range Clinical Relevance
Anticancer Apoptosis enhancement Micromolar to nanomolar High
Antimicrobial Cell wall/membrane disruption 0.5-64 μg/mL High
Anti-inflammatory Cyclooxygenase inhibition Variable Moderate
Anticonvulsant Neural pathway modulation Variable Moderate
Enzyme inhibition Multiple targets Nanomolar range High

The chemical significance of this compound extends beyond its biological properties to encompass its utility as a synthetic intermediate and molecular probe. The oxadiazole nucleus serves as a bioisosteric replacement for amide and ester functionalities, offering enhanced hydrolytic and metabolic stability while maintaining similar spatial and electronic characteristics. This bioisosteric equivalence makes 1,2,4-oxadiazoles particularly valuable in lead optimization programs where metabolic liability of amide or ester groups presents challenges.

Furthermore, the compound's structural complexity provides opportunities for systematic structure-activity relationship studies, enabling medicinal chemists to optimize pharmacological properties through selective modifications of individual structural components. The presence of multiple aromatic and heterocyclic systems within the molecule creates a scaffold amenable to diversification strategies, supporting the development of compound libraries for biological screening programs. The combination of the 1,2,4-oxadiazole core with fluorinated pyrrolidine and pyridine substituents represents a sophisticated molecular architecture that exemplifies contemporary approaches to pharmaceutical design.

Properties

IUPAC Name

5-(4-fluoropyrrolidin-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-7-5-9(14-6-7)11-15-10(16-17-11)8-3-1-2-4-13-8/h1-4,7,9,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWASVXBCXASAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=NC(=NO2)C3=CC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H13FN4O
  • Molecular Weight : 234.23 g/mol
  • CAS Number : 2034395-65-6

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Substitution reactions to introduce the fluoropyrrolidine and pyridine moieties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. A study evaluated a set of oxadiazole derivatives against various human cancer cell lines (MCF-7, MDA-MB-231, A549, DU-145) using the MTT assay. The results demonstrated that several derivatives showed significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

CompoundCell LineIC50 (µM)Activity
7aMCF-70.16High
7bMDA-MB-2310.20High
7cA5490.25Moderate
7dDU-1450.30Moderate

The mechanism by which these compounds exert their anticancer effects may involve:

  • Inhibition of thymidylate synthase , leading to disruption in DNA synthesis.
  • Topoisomerase I inhibition , which has been linked to increased cytotoxicity in cancer cells .

Other Biological Activities

In addition to anticancer properties, studies have shown that oxadiazole derivatives exhibit:

  • Anti-inflammatory effects : Compounds have demonstrated the ability to reduce inflammation markers in vitro.
  • Antimicrobial activity : Some derivatives have shown efficacy against bacterial strains and fungi.
  • Analgesic properties : Pain relief was noted in animal models following administration .

Case Studies

One notable case involved the evaluation of a library of oxadiazole compounds for their antiproliferative activity against colorectal carcinoma (HCT116) and cervix adenocarcinoma (HeLa). The study found that several compounds inhibited cell proliferation effectively and suggested potential pathways for further development as anti-topoisomerase agents .

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

Key Structural Analogs

Table 1 summarizes structurally related 1,2,4-oxadiazoles and their substituents:

Compound Name Substituent at 5-Position Substituent at 3-Position Key Features Reference
Target Compound 4-Fluoropyrrolidin-2-yl Pyridin-2-yl Fluorinated pyrrolidine, pyridine
5-(3-Chlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (9) 3-Chlorophenyl Pyridin-2-yl Chlorophenyl vs. fluoropyrrolidine
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (2) 3-Cyanophenyl Pyridin-2-yl Electron-withdrawing cyano group
5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (10) Phenyl Pyridin-2-yl Simple phenyl substitution
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) 3-Chlorothiophen-2-yl 4-Trifluoromethylphenyl Thiophene and trifluoromethyl groups
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one 2-Fluorophenyl 1-Phenylpyrrolidin-2-one Fluorophenyl and lactam substitution

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: Compounds like 5-(3-cyanophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole exhibit higher melting points (148–149°C) compared to phenyl-substituted analogs (128–130°C) due to increased polarity .
  • Fluorination: The fluoropyrrolidine in the target compound likely enhances lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability .
  • Heterocyclic vs. Aromatic Substituents : Pyrrolidine rings (as in the target) introduce conformational flexibility, whereas rigid aromatic substituents (e.g., 3-chlorophenyl in compound 9) may enhance π-π stacking interactions .

Preparation Methods

Key Synthetic Steps

The preparation of this compound involves the following critical steps:

  • Synthesis of the Pyridin-2-yl Amidoxime Intermediate:

    • Starting from 2-pyridinecarboxylic acid or its derivatives, conversion to the corresponding amidoxime is achieved by reaction with hydroxylamine hydrochloride under basic conditions.
  • Preparation of 4-Fluoropyrrolidin-2-yl Carboxylic Acid or Equivalent:

    • The 4-fluoropyrrolidine moiety is introduced via fluorination of pyrrolidine derivatives or by using a fluorinated pyrrolidine carboxylic acid precursor.
  • Cyclization to Form the Oxadiazole Ring:

    • The amidoxime intermediate and the fluoropyrrolidinyl carboxylic acid derivative undergo cyclodehydration under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or carbodiimide derivatives to promote ring closure.
    • Reaction conditions typically involve refluxing in an appropriate solvent such as dichloromethane or acetonitrile.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amidoxime formation Hydroxylamine hydrochloride, base Ethanol/water Room temperature 80-90 Mild conditions, high conversion
Fluoropyrrolidinyl precursor Fluorination reagents or fluorinated acid Variable Variable 70-85 Requires careful control of fluorination
Cyclodehydration (ring closure) POCl3 or carbodiimide derivatives DCM, acetonitrile Reflux (60-80°C) 75-90 High purity product with optimized workup

Purification and Characterization

  • The crude product is purified by recrystallization or column chromatography.
  • Characterization is performed by NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the formation of the oxadiazole ring and the presence of fluorine and pyridinyl substituents.

Research Findings and Optimization

  • The use of phosphorus oxychloride (POCl3) as a dehydrating agent is reported to give high yields and purity in the ring closure step for similar 1,2,4-oxadiazole derivatives.
  • Alternative milder reagents such as carbodiimide derivatives have been employed to avoid harsh conditions and improve functional group tolerance.
  • The fluorination step requires careful optimization to avoid over-fluorination or decomposition of the pyrrolidine ring.
  • Reaction time and temperature are critical parameters influencing yield and selectivity.

Summary Table of Preparation Methods

Preparation Aspect Method/Conditions Advantages Limitations
Amidoxime intermediate Hydroxylamine + pyridine acid High yield, straightforward Requires pure starting material
Fluoropyrrolidinyl precursor Fluorination or fluorinated acid Introduces fluorine selectively Sensitive to reaction conditions
Cyclodehydration (ring closure) POCl3 or carbodiimide in reflux High yield, robust POCl3 is corrosive, requires careful handling
Purification Recrystallization, chromatography High purity Time-consuming

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 5-(4-fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole with high purity and yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like hydrazine derivatives with carboxylic acids or nitriles. Microwave-assisted methods (e.g., 100–120°C, 30–60 min) can reduce reaction time while maintaining yields >80% . Key steps include:

  • Use of dehydrating agents (e.g., POCl₃) for oxadiazole ring formation.
  • Purification via recrystallization or chromatography (e.g., SiO₂, heptane:ethyl acetate gradients).
  • Table 1 : Optimization Parameters
ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher temps accelerate cyclization
SolventDMF or THFPolar aprotic solvents enhance reactivity
Reaction Time30–120 min (microwave)Shorter times reduce side products

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm pyridine (δ 8.3–8.7 ppm) and fluoropyrrolidine (δ 4.5–5.0 ppm for F-substituted carbons) moieties .
  • IR : Detect C=N stretches (1600–1650 cm⁻¹) and N-O vibrations (950–1000 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 261.2 .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays aligned with oxadiazoles’ known activities:

  • Anticancer : MTT assay (IC₅₀ determination in T47D or MX-1 cell lines) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme Inhibition : Fluorescence-based FoxO1 binding assays .

Q. How does the fluoropyrrolidine substituent influence physicochemical properties?

  • Answer : The fluorine atom enhances metabolic stability and lipophilicity (logP ~2.5), improving blood-brain barrier penetration for neuropharmacology studies . Computational models (e.g., DFT) predict increased dipole moments (≈4.5 D) due to electronegative F .

Advanced Research Questions

Q. How to resolve contradictions in biological activity across cell lines (e.g., high activity in T47D vs. inactivity in HCT116)?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate target expression (e.g., TIP47 via Western blot) in responsive vs. non-responsive lines .
  • Metabolic Stability : Compare compound half-life in cell lysates (LC-MS/MS quantification) .
  • Table 2 : Case Study in T47D vs. HCT116
Cell LineTIP47 ExpressionMetabolic Half-Life (h)IC₅₀ (µM)
T47DHigh6.21.8
HCT116Low2.1>50

Q. What structure-activity relationship (SAR) insights guide further derivatization?

  • Answer :

  • Critical Substituents : Pyridin-2-yl at position 3 enhances target binding (e.g., FoxO1 Kd = 12 nM) . Fluorine at pyrrolidine’s 4-position improves selectivity over off-target kinases .
  • Modification Strategies :
  • Replace pyridine with quinoline (increases logP but reduces solubility).
  • Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 for enhanced apoptosis induction .

Q. How can computational modeling predict binding modes with molecular targets like FoxO1 or TIP47?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Align compound with FoxO1’s active site (PDB: 3M4). Fluorine forms H-bonds with Arg96 (∆G = -9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. What strategies mitigate toxicity while maintaining efficacy in lead optimization?

  • Answer :

  • Prodrug Design : Mask polar groups (e.g., esterification) to reduce hepatotoxicity .
  • Selectivity Screening : Profile against CYP450 isoforms (e.g., CYP3A4 inhibition <30% at 10 µM) .

Q. How to address discrepancies between in vitro potency and in vivo efficacy (e.g., MX-1 tumor model)?

  • Methodological Answer :

  • PK/PD Modeling : Correlate plasma exposure (AUC ≈ 1200 ng·h/mL) with tumor growth inhibition (TGI >60% at 50 mg/kg) .
  • Formulation Optimization : Use nanoemulsions to enhance bioavailability (e.g., 2.5-fold increase with PEGylated carriers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

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